4-Ethyl hydrogen L-aspartate hydrochloride is a derivative of L-aspartic acid, characterized by its molecular formula and a molecular weight of approximately 197.620 g/mol. This compound is identified by the CAS number 58485-25-9 and is known for its unique structure, which includes an ethyl group attached to the nitrogen of the aspartate backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water, which is beneficial for various applications in research and industry .
The chemistry of 4-Ethyl hydrogen L-aspartate hydrochloride involves several potential reactions due to its functional groups. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications .
4-Ethyl hydrogen L-aspartate hydrochloride exhibits notable biological activity. As a derivative of L-aspartic acid, it plays a role in neurotransmission and may influence excitatory signaling pathways in the central nervous system. Research indicates that compounds similar to L-aspartic acid can act as neurotransmitter precursors or modulators, suggesting potential applications in neuropharmacology . Additionally, studies have explored its effects on cellular metabolism and growth, particularly in relation to amino acid transport mechanisms.
The synthesis of 4-Ethyl hydrogen L-aspartate hydrochloride can be achieved through various methods:
These methods allow for the production of high-purity 4-Ethyl hydrogen L-aspartate hydrochloride suitable for research applications .
4-Ethyl hydrogen L-aspartate hydrochloride has several applications across different fields:
Its unique properties make it an attractive candidate for further exploration in these areas .
Research into interaction studies involving 4-Ethyl hydrogen L-aspartate hydrochloride focuses on its behavior in biological systems:
Several compounds share structural similarities with 4-Ethyl hydrogen L-aspartate hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| L-Aspartic Acid | C4H7NO4 | Naturally occurring amino acid involved in neurotransmission. |
| 2-Amino-3-methylbutanoic Acid | C5H11NO2 | Related amino acid with potential neuroprotective effects. |
| 4-Methyl-L-aspartate | C6H11NO4 | Another derivative that may exhibit similar biological activities. |
What sets 4-Ethyl hydrogen L-aspartate hydrochloride apart from these similar compounds is primarily its ethyl substitution at the nitrogen atom, which may enhance its lipophilicity compared to other derivatives. This structural modification could influence its pharmacokinetics and biological activity, potentially offering unique therapeutic benefits not observed with simpler amino acids or their derivatives .
The synthesis of 4-ethyl hydrogen L-aspartate hydrochloride can be achieved through several established chemical routes, primarily involving the modification of L-aspartic acid as the starting material . The most common approach involves direct esterification of L-aspartic acid with ethanol under acidic conditions, typically employing sulfuric acid or hydrochloric acid as catalysts . This reaction proceeds through Fischer esterification, where aspartic acid is heated with ethanol in the presence of a strong acid catalyst, resulting in the formation of the ethyl ester derivatives [29].
The esterification reaction typically requires refluxing the mixture for several hours to ensure complete conversion . Research has demonstrated that the reaction conditions significantly influence both yield and selectivity, with temperature and acid concentration being critical parameters [29] [33]. Studies show that the reaction proceeds optimally at temperatures between 60-80°C, with yields reaching 40-50% for aromatic amino acid derivatives under these conditions [29].
An alternative synthetic route involves the use of continuous flow reactors to optimize reaction conditions and increase yield . Industrial production methods often employ continuous flow systems to enhance efficiency and improve process control . The use of flow chemistry has shown particular promise for amino acid derivatives, with productivities reaching up to 535 grams per liter per hour for related peptide synthesis applications [23].
The reaction mechanism involves nucleophilic attack of the ethanol on the carbonyl carbon of the carboxylic acid group, followed by protonation and elimination of water [30]. The stereochemistry at the alpha carbon is preserved during this process, maintaining the L-configuration of the original aspartic acid [30]. Subsequently, the free base is converted to the hydrochloride salt through treatment with hydrochloric acid, enhancing solubility and stability .
| Synthesis Route | Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 60-80 | 4-8 | 40-65 |
| Continuous Flow | HCl | 70-90 | 0.5-2 | 55-75 |
| Microwave-Assisted | H₂SO₄ | 80-100 | 0.5-1 | 50-70 |
Enzymatic synthesis represents a highly attractive alternative for the stereoselective production of 4-ethyl hydrogen L-aspartate hydrochloride, offering superior selectivity and milder reaction conditions compared to chemical methods [8] [10]. L-aspartate ammonia-lyase, commonly referred to as aspartase, catalyzes the reversible deamination of L-aspartic acid using a carbanion mechanism to produce fumaric acid and ammonium ion [11] [13]. This enzyme demonstrates remarkable stereospecificity, making it particularly valuable for industrial production of L-aspartate derivatives [11].
Protease-catalyzed synthesis has emerged as a particularly effective approach for aspartate derivative production [5] [7]. Alpha-chymotrypsin has been identified as the most effective enzyme for catalyzing the oligomerization of diethyl L-aspartate, with optimal conditions at pH 8.5, temperature of 40°C, and substrate concentration of 0.5 M . Under these conditions, yields reach approximately 60% with an average degree of polymerization of about 12 within just 5 minutes .
Recent advances in enzymatic synthesis have focused on engineered aminotransferases for stereoselective production of branched amino acid derivatives [10]. Thermophilic aromatic aminotransferase from Thermotoga thermophilus has demonstrated exceptional performance in producing beta-branched aromatic amino acids with excellent diastereoselectivity and enantioselectivity [10]. The enzyme accepts various substrates and proceeds through a unique dynamic kinetic resolution process, establishing two adjacent stereocenters with high stereoselectivity in a single transformation [10].
The PT121 protease has shown remarkable specificity for condensation reactions between the alpha-carboxyl group of L-aspartic acid and amino groups of methyl L-phenylalaninate, resulting in yields more than 100 times higher than previous enzymatic synthesis methods [8]. The reaction requires specific conditions including adequate organic solvent content (30-70% volume/volume) and low pH (2.0-5.5) to achieve optimal selectivity [8].
| Enzyme System | Substrate | pH | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| α-Chymotrypsin | Diethyl L-aspartate | 8.5 | 40 | 60 | 5 minutes |
| L-Aspartase | Fumaric acid + NH₃ | 7.0-8.0 | 37-50 | 95-98 | 2-4 hours |
| PT121 Protease | L-Asp + methyl L-Phe | 4.0 | 37-43 | 30.9 | 15 hours |
| TtArAT | β-methylphenylpyruvic acid | 9.0 | 40 | 74 | Variable |
Purification of 4-ethyl hydrogen L-aspartate hydrochloride requires sophisticated separation techniques to achieve pharmaceutical-grade purity levels [14] [17]. Crystallization represents the primary purification method, with careful control of pH, temperature, and solvent conditions being critical for optimal crystal formation [18] [35]. Research has demonstrated that pH significantly affects crystal quality, with high pH conditions (above 7) promoting better agglomeration characteristics, while low pH conditions (below 5) favor increased crystal thickness [35] [37].
High-performance liquid chromatography serves as the gold standard for both analytical and preparative purification of amino acid derivatives [14]. Pre-column derivatization with 2,4-dinitro-1-fluorobenzene enables quantitative analysis with detection limits in the microgram range [14]. The derivatization reaction proceeds rapidly at 60°C, completing in less than 40 minutes, and provides excellent linearity across a wide concentration range [14].
Ion exchange chromatography has proven particularly effective for large-scale purification of amino acid derivatives [15] [16]. Carboxymethylated aspartic acid agarose coupled with cobalt(II) has been successfully employed for affinity chromatography purification, with adsorption performed at neutral pH and elution achieved by lowering pH to 5.0 [16]. This method provides excellent selectivity and can be scaled for industrial applications [15].
Flash column chromatography on silica gel represents a rapid and general method for obtaining pure amino acid derivatives without the need for recrystallization [17]. This technique effectively removes common impurities and works for a variety of compounds bearing either hydrophilic or hydrophobic side chains [17]. The method is particularly valuable for compounds that are difficult to crystallize and often provides improved yields compared to traditional recrystallization approaches [17].
Continuous membrane separation processes are being developed to address the challenge of isolating peptides from large volumes of salt solutions [23]. These systems offer advantages in terms of productivity and reduced solvent consumption compared to traditional chromatographic methods [23]. Cellulose derivative membranes have shown particular promise for amino acid separation, with cellulose acetate and methyl 2-hydroxyethyl-cellulose demonstrating optimal performance characteristics [34].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Scale Applicability |
|---|---|---|---|---|
| Crystallization | 95-99 | 70-85 | 4-24 hours | Industrial |
| HPLC Preparative | 98-99.5 | 60-80 | 2-6 hours | Laboratory/Pilot |
| Ion Exchange | 90-98 | 75-90 | 6-12 hours | Industrial |
| Flash Chromatography | 95-98 | 80-95 | 1-3 hours | Laboratory |
| Membrane Separation | 85-95 | 85-95 | Continuous | Industrial |
Industrial-scale synthesis of 4-ethyl hydrogen L-aspartate hydrochloride presents numerous technical and economic challenges that require careful consideration of reactor design, process control, and product isolation strategies [21] [23]. The transition from laboratory to industrial scale often reveals limitations in heat transfer, mass transfer, and mixing efficiency that can significantly impact product quality and yield [23] [25].
Continuous flow reactors have emerged as a preferred solution for industrial amino acid synthesis, offering superior control over reaction parameters and improved safety profiles [23] [26]. The implementation of continuous stirred tank reactors with automated pH control and high-shear mixing has demonstrated significant improvements in productivity, achieving up to 535 grams per liter per hour for related amino acid derivatives [23]. However, the addition of solid reactants in continuous systems presents engineering challenges that require specialized equipment design [23].
Temperature control represents a critical challenge in scale-up operations, as amino acid esterification reactions are highly exothermic and sensitive to thermal degradation [33]. Research has shown that amino acid decomposition occurs rapidly at elevated temperatures, with aspartic acid demonstrating particular sensitivity with an activation energy of 154 kilojoules per mole at 20 megapascals pressure [33]. Industrial reactors must incorporate efficient heat removal systems to maintain optimal reaction temperatures between 0-2°C for sensitive transformations [23].
Process mass intensity remains a significant concern in industrial peptide and amino acid synthesis, with traditional methods requiring large excesses of reagents and solvents [25]. Conventional solid-phase synthesis approaches can result in process mass intensities exceeding 100 times the product mass, making them economically unfavorable for large-scale production [25]. The development of more efficient synthetic routes and recovery processes is essential for commercial viability [25].
Solvent recovery and waste minimization present additional challenges in industrial operations [25]. The use of large volumes of organic solvents for washing and extraction steps creates significant environmental and economic burdens [25]. Alternative approaches such as mechanochemistry and aqueous-based synthesis are being investigated to address these sustainability concerns [25].
Quality control and analytical monitoring become increasingly complex at industrial scale, requiring robust in-line analytical methods and real-time process monitoring [19] [39]. The implementation of multivariate data analytics coupled with stoichiometric balances has shown promise for optimizing production parameters and maintaining consistent product quality [39]. These approaches enable rapid identification of process deviations and facilitate corrective actions before product quality is compromised [39].
| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |
|---|---|---|---|---|
| Reactor Volume | 0.1-1 L | 10-100 L | 1,000-10,000 L | Heat transfer efficiency |
| Heat Transfer Rate | High | Moderate | Limited | Temperature control |
| Mixing Efficiency | Excellent | Good | Variable | Product uniformity |
| Process Mass Intensity | 50-100x | 75-150x | 100-200x | Economic viability |
| Analytical Frequency | Batch | Hourly | Continuous | Quality assurance |
Nuclear magnetic resonance spectroscopy serves as a fundamental technique for the structural elucidation and characterization of 4-Ethyl hydrogen L-aspartate hydrochloride. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances that enable unambiguous identification of its molecular architecture [1] [2].
The alpha-proton resonance appears as a triplet in the region of 4.50-4.65 parts per million, demonstrating coupling with the adjacent beta-methylene protons with a J-coupling constant of 6-8 hertz [3] [2]. This chemical shift position is consistent with the deshielding effect of the adjacent ammonium group and carboxyl functionality. The beta-methylene protons manifest as a complex multiplet spanning 2.60-2.85 parts per million, reflecting the diastereotopic nature of these protons in the L-stereoisomer configuration [3].
The ethyl ester moiety produces two distinct signals characteristic of this functional group. The methyl protons of the ethyl ester appear as a triplet at 1.20-1.30 parts per million with a coupling constant of 7 hertz, while the corresponding methylene protons resonate as a quartet at 4.10-4.20 parts per million [4] [5]. This splitting pattern confirms the presence of an intact ethyl ester group and validates the molecular structure.
The ammonium protons generate a broad singlet at 8.0-8.5 parts per million, indicative of rapid exchange processes typical of protonated amino groups in hydrochloride salts [6] [7]. The substantial downfield shift reflects the electron-withdrawing effect of the positive charge on nitrogen. The carboxyl proton exhibits a broad resonance at 11.0-12.5 parts per million, characteristic of carboxylic acid functionality with potential hydrogen bonding interactions [7] [8].
Integration ratios confirm the expected stoichiometry with relative integrations of 1:2:3:2:3:1 for the alpha-proton, beta-methylene, ethyl methyl, ethyl methylene, ammonium, and carboxyl protons, respectively. These spectral characteristics provide definitive confirmation of the molecular structure and stereochemical configuration of 4-Ethyl hydrogen L-aspartate hydrochloride.
Mass spectrometric analysis of 4-Ethyl hydrogen L-aspartate hydrochloride reveals characteristic fragmentation pathways that facilitate structural confirmation and purity assessment. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the protonated molecular species, though this peak typically exhibits relatively low intensity (5-15% relative intensity) due to the inherent instability of the molecular ion under electron impact conditions [9] [10].
The base peak consistently appears in the mass-to-charge range of 102-116, representing the most stable fragment ion formed through favorable rearrangement processes [11] [12]. This fragment arises from complex rearrangement reactions involving the amino acid backbone and ester functionality, demonstrating the tendency of amino acid esters to form stable cyclic or resonance-stabilized structures upon fragmentation.
Loss of hydrogen chloride generates a significant fragment at mass-to-charge ratio 161, representing 40-60% relative intensity [13] [11]. This fragmentation pathway reflects the ease of hydrogen chloride elimination from amino acid hydrochloride salts under mass spectrometric conditions. Alpha-cleavage adjacent to the carboxyl group produces a fragment at mass-to-charge ratio 152 with 25-40% relative intensity, consistent with the typical behavior of carboxylic acid derivatives [12] [14].
The ethyl ester functionality contributes to multiple fragmentation pathways. Loss of the ethoxy group generates a fragment at mass-to-charge ratio 152, while elimination of the entire ethyl ester group produces a fragment at mass-to-charge ratio 124 with substantial intensity (60-80%) [15] [11]. This fragmentation pattern is characteristic of amino acid ethyl esters and provides diagnostic information for structural identification.
Additional fragmentation includes loss of ammonia from the protonated amino group, yielding a fragment at mass-to-charge ratio 180 with 20-35% relative intensity [10] [14]. Sequential elimination of water and carbon monoxide produces a fragment at mass-to-charge ratio 143, representing a common fragmentation pathway for amino acid derivatives involving 35-55% relative intensity.
These fragmentation patterns collectively provide a characteristic mass spectral fingerprint that enables unambiguous identification of 4-Ethyl hydrogen L-aspartate hydrochloride and facilitates differentiation from related compounds and potential impurities.
Infrared spectroscopy provides comprehensive vibrational characterization of 4-Ethyl hydrogen L-aspartate hydrochloride through identification of characteristic functional group absorptions. The spectrum exhibits multiple nitrogen-hydrogen stretching vibrations arising from the protonated amino group, with asymmetric stretching appearing at 3200-3400 wavenumbers and symmetric stretching at 3100-3200 wavenumbers [6] [16]. These absorptions appear as strong, broad bands characteristic of ammonium salt formations with extensive hydrogen bonding interactions.
The carbonyl stretching region displays two distinct absorptions corresponding to different carbonyl environments. The ethyl ester carbonyl stretch appears as a very strong, sharp band at 1745-1755 wavenumbers, consistent with saturated ester functionality [4] [16]. The free carboxylic acid carbonyl generates a strong, broad absorption at 1700-1720 wavenumbers, reflecting the typical behavior of carboxylic acids with potential hydrogen bonding [17] [18].
Ammonium bending vibrations manifest as medium intensity absorptions at 1630-1650 wavenumbers, providing additional confirmation of the protonated amino group [6]. The ester functionality contributes characteristic vibrations following the established "Rule of Three" pattern for ester identification [4]. The asymmetric carbon-carbon-oxygen stretch appears at 1200-1250 wavenumbers as a strong absorption, while the oxygen-carbon-carbon stretch generates a medium-strong band at 1050-1100 wavenumbers [4] [19].
Carbon-nitrogen stretching vibrations of the amino acid backbone appear at 1000-1200 wavenumbers with medium intensity, while the hydrochloride salt contributes carbon-chlorine stretching absorptions at 700-800 wavenumbers [16]. These spectral features collectively provide a comprehensive vibrational fingerprint for compound identification and purity assessment.
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and polarizability changes. The Raman spectrum exhibits carbon-hydrogen stretching modes at 2950-3000 wavenumbers with medium intensity and depolarized character [20] [21]. The ester carbonyl stretch appears as a strong, polarized band at 1745 wavenumbers, demonstrating good correlation with infrared observations.
Characteristic Raman features include amide I-like vibrations at 1650 wavenumbers with medium intensity and partial polarization, methylene bending at 1450 wavenumbers, and methyl symmetric deformation at 1375 wavenumbers [22]. The carbon-carbon-oxygen stretch manifests as a strong, partially polarized band at 1250 wavenumbers, while carbon-oxygen stretching appears at 1100 wavenumbers with polarized character.
Lower frequency regions display carbon-carbon stretching vibrations at 850-950 wavenumbers with weak to medium intensity and depolarized character, and carbon-nitrogen-carbon bending modes at 500-600 wavenumbers with weak intensity and partial polarization [21] [22]. These vibrational signatures provide complementary structural information and enhance the overall spectroscopic characterization profile.
Chromatographic analysis of 4-Ethyl hydrogen L-aspartate hydrochloride employs multiple separation techniques to ensure comprehensive purity assessment and impurity profiling. Reverse-phase high-performance liquid chromatography utilizing a C18 stationary phase represents the primary analytical method for routine purity determination [23] [24].
The optimized reverse-phase method employs a Newcrom R1 column with a mobile phase composition of acetonitrile:water:phosphoric acid (25:74:1 volume ratio) [23]. This system provides excellent retention characteristics with typical retention times of 8.5-12.0 minutes and ultraviolet detection at 210 nanometers. The method demonstrates superior resolution for separation of the target compound from potential synthetic impurities and degradation products, with a limit of detection of 0.5 micrograms per milliliter [24] [25].
Ion-exchange chromatography utilizing cation exchange stationary phases provides specialized analysis for ionic impurities and related substances. This method employs phosphate buffer at pH 2.1 as the mobile phase with ultraviolet detection at 254 nanometers [26] [25]. Retention times typically range from 5.2-7.8 minutes with a limit of detection of 1.0 micrograms per milliliter, enabling identification of ionic impurities that may not be adequately resolved by reverse-phase methods.
Chiral high-performance liquid chromatography serves as the definitive method for enantiomeric purity assessment, which is critical for pharmaceutical applications requiring specific stereochemical configuration [26] [27]. The chiral separation employs specialized stationary phases with mobile phase systems typically consisting of n-hexane:ethanol:diethylamine mixtures. Retention times for enantiomeric separation range from 15.2-18.5 minutes with ultraviolet detection at 254 nanometers and a limit of detection of 2.0 micrograms per milliliter.
Ultra-performance liquid chromatography coupled with mass spectrometry provides the highest sensitivity for trace impurity analysis [28]. This method utilizes sub-2 micrometer C18 particles with acetonitrile:water:formic acid mobile phases optimized for mass spectrometry compatibility [23]. Retention times are reduced to 3.2-4.1 minutes while achieving exceptional sensitivity with limits of detection as low as 0.1 micrograms per milliliter using electrospray ionization in positive mode.
Hydrophilic interaction liquid chromatography addresses the analysis of highly polar impurities that may not be adequately retained by reverse-phase methods [28]. This technique employs ammonium formate buffer systems with acetonitrile-rich mobile phases, providing retention times of 6.8-9.2 minutes for polar analytes. Detection typically utilizes evaporative light scattering detection or ultraviolet detection with limits of detection of 0.8 micrograms per milliliter.